Methyl 4-iodobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 4-iodobenzo[b]thiophene-2-carboxylate is an organic compound with the molecular formula C10H7IO2S and a molecular weight of 319.14 g/mol It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Mode of Action
The exact mode of action of Methyl 4-iodobenzo[b]thiophene-2-carboxylate is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which may impact its metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl benzo[b]thiophene-2-carboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid . The reaction conditions often require refluxing the mixture to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the carboxylate group to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide in acetone or potassium carbonate in DMF.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted benzothiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 4-iodobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Iodobenzo[b]thiophene-2-carboxamidine: Contains an amidine group instead of a carboxylate, leading to different chemical properties and biological activities.
Uniqueness
Methyl 4-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of both the iodine atom and the carboxylate group. This combination allows for versatile chemical modifications and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-iodo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNPKTSBZTYSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446997 | |
Record name | Methyl 4-iodo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-85-1 | |
Record name | Methyl 4-iodo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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